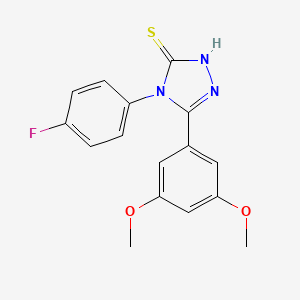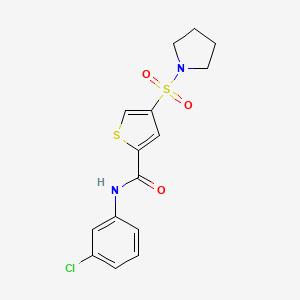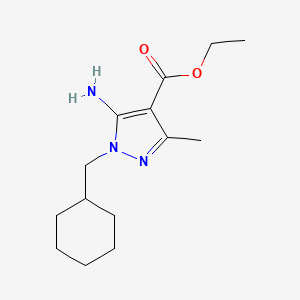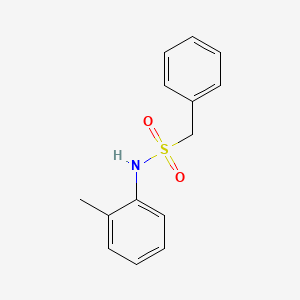![molecular formula C18H18N6O3 B5561601 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules that are typically explored for their potential biological activities and chemical properties. Its structure suggests it might be involved in specific binding interactions due to the presence of pyrazole and pyrimidine rings, which are common motifs in drug design.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives often involves the reaction of amino-pyrazole carboxamides with various ethyl alcanoates or aromatic aldehydes in the presence of sodium ethoxide in ethanol or similar conditions (Miyashita et al., 1990). This methodology may be applicable or adaptable for synthesizing the subject compound, indicating a multi-step synthesis process involving condensation reactions and possibly cyclization steps to construct the pyrazole-pyrimidinyl backbone.
Molecular Structure Analysis
The molecular structures of closely related compounds, such as various pyrazole and pyrimidine derivatives, have been determined, revealing intricate details like intramolecular hydrogen bonds that contribute to their stability and reactivity. These structural analyses are crucial for understanding the potential interactions of the compound with biological targets (Wu et al., 2005).
Chemical Reactions and Properties
Research on pyrazolo[3,4-d]pyrimidin-4(5H)-ones has shown that they can undergo various chemical reactions, including condensation with aromatic aldehydes, esterification, and reactions with ethyl chloroacetate, leading to a wide range of derivatives with potential biological activities (Rahmouni et al., 2016). These reactions highlight the chemical versatility and reactivity of the pyrazole-pyrimidine scaffold.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential as anticancer agents. The structural variations in these derivatives have enabled the exploration of their biological activities, providing insights into the structure-activity relationship (SAR) (Rahmouni et al., 2016).
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their corresponding derivatives were synthesized and tested for their anti-influenza A virus activity, particularly against the H5N1 subtype. Several compounds exhibited significant antiviral activities, highlighting their potential as anti-influenza agents. This research underscores the therapeutic potential of these compounds against avian influenza, a significant concern for public health (Hebishy et al., 2020).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory effects. The findings suggest potential applications of these compounds in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed as potential antimicrobial and anticancer agents. In vitro evaluations demonstrated that several of these compounds possess potent antimicrobial activity, with some showing higher anticancer activity compared to doxorubicin, a commonly used chemotherapy drug. This research highlights the dual therapeutic potential of these compounds in combating infectious diseases and cancer (Hafez et al., 2016).
Tuberculosis Treatment
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited promising activity in inhibiting the growth of Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis. The study provides valuable insights into the development of new antituberculosis agents, addressing the growing need for effective treatments against drug-resistant strains of the bacterium (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-4-7-24(23-12)17-9-16(21-10-22-17)19-5-6-20-18(25)13-2-3-14-15(8-13)27-11-26-14/h2-4,7-10H,5-6,11H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOROMXLSGQQCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)
![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)



![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)


![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
